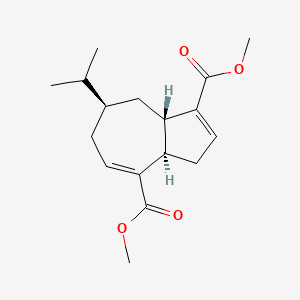![molecular formula C7H5BrN2 B1254105 5-Bromoimidazo[1,2-a]pyridine CAS No. 69214-09-1](/img/structure/B1254105.png)
5-Bromoimidazo[1,2-a]pyridine
Overview
Description
5-Bromoimidazo[1,2-a]pyridine is a chemical compound that appears as a white to pale yellow or pale brown crystalline powder . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with emphasis on the ecological impact of the methods and on the mechanistic aspects .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BrN2 . The InChI key is CCOFGVWHMYYDBG-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC2=NC=CN2C(=C1)Br .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 63-68°C . The molecular weight is 197.03 g/mol .
Scientific Research Applications
Synthesis Techniques and Derivatives
Microwave-Assisted Synthesis : 5-Bromoimidazo[1,2-a]pyridine derivatives have been synthesized using microwave-assisted methods. This process involves electrophilic aromatic bromination and is efficient for creating a diverse set of 3-bromoimidazo[1,2-a]pyridines and related imidazoheterocycles (Patil et al., 2014).
Synthesis of Imidazo[1,2-a]pyridin-Chromones : The Groebke–Blackburn–Bienayme reaction has been used to synthesize novel imidazo[1,2-a]pyridin-chromones. Optimized geometries for 5-bromoimidazo[1,2-a]pyridin-chromones have been calculated, contributing to understanding the steric strain in the synthesis process (Kishore et al., 2015).
Photocatalytic Bromination : A photocatalytic bromination method has been developed for 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source. This provides a practical synthetic protocol for 2-aryl-3-bromoimidazo[1,2-a]pyridines (Lee et al., 2020).
Pharmaceutical and Medicinal Applications
Potential Anti-Cancer and Anti-TB Agents : Compounds derived from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, using palladium-catalyzed Suzuki–Miyaura borylation reactions, have shown promise as anti-cancer and anti-TB agents. This research highlights the potential of nitrogen-rich systems in the development of new therapeutic agents (Sanghavi et al., 2022).
Imidazo[1,2-a]pyridine Scaffold in Therapeutics : The imidazo[1,2-a]pyridine scaffold, which includes derivatives of this compound, has a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This scaffold is present in various marketed drugs, underscoring its significance in drug development (Deep et al., 2016).
Chemical Properties and Analysis
- Characterization of Derivatives : The synthesis and characterization of N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-Fluorophenyl)benzamide derivatives have been reported. Techniques such as NMR, FT-IR, and LC-MS analysis were employed to understand the properties of these compounds (Achugatla et al., 2017).
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyridine is a derivative of imidazopyridine, which is recognized as a significant scaffold in medicinal chemistry due to its wide range of pharmacological activities Imidazopyridine derivatives have been evaluated for their antiproliferative potential against breast cancer cells .
Mode of Action
It is known that imidazopyridine derivatives interact with their targets, leading to changes that can inhibit the proliferation of cancer cells . The specific interactions between this compound and its targets remain a subject of ongoing research.
Biochemical Pathways
Imidazopyridine derivatives are known to have a broad range of biological and pharmacological activities, suggesting that they may affect multiple pathways
Result of Action
Imidazopyridine derivatives have been shown to have antiproliferative effects against breast cancer cells
Safety and Hazards
When handling 5-Bromoimidazo[1,2-a]pyridine, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . The compound’s interactions with biomolecules often involve the formation of covalent bonds, leading to the modification of the target molecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase, suggesting its potential role in inhibiting tubulin polymerization . Additionally, it has been found to activate caspase-3, a key enzyme in the apoptotic pathway, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By binding to the active sites of enzymes within this pathway, the compound effectively disrupts their function, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics . These metabolic pathways are essential for understanding the compound’s overall effects on cellular and organismal levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters . For example, this compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGVWHMYYDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515998 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-09-1 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
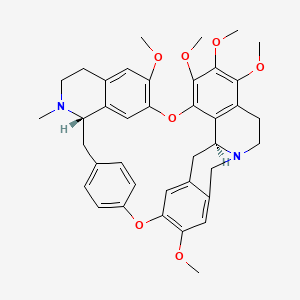
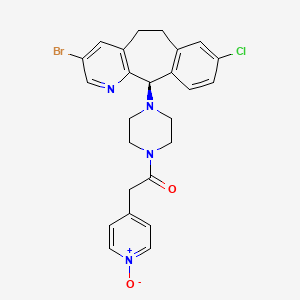


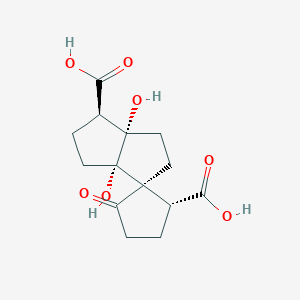
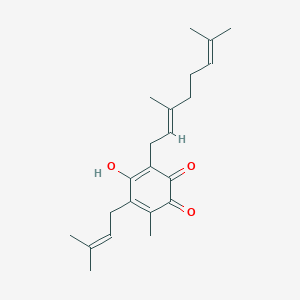
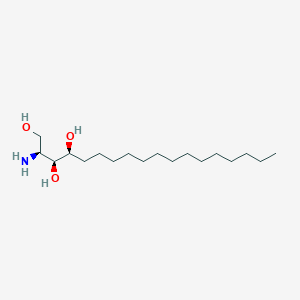

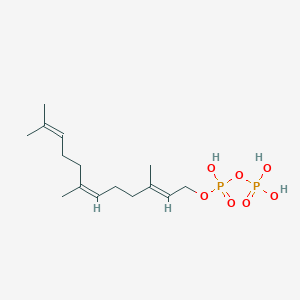
![(1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B1254041.png)

